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molecular formula C6H7Cl3N2S B8466210 3,4-Dichloro-5-[(2-chloroethyl)sulfanyl]-1-methyl-1H-pyrazole CAS No. 93460-25-4

3,4-Dichloro-5-[(2-chloroethyl)sulfanyl]-1-methyl-1H-pyrazole

Cat. No. B8466210
M. Wt: 245.6 g/mol
InChI Key: WVSSVSCLVDFHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474797

Procedure details

To a stirred mixture of 48.4 g (0.213 moles) 1-methyl-3,4-dichloro-5-(2-hydroxyethylthio)pyrazole and 50 ml thionyl chloride in 200 ml methylene chloride, about 1 ml pyridine was added. The reaction mixture was heated at reflux for about 12 hours over 2 days time. The solvent was stripped, and the residue was taken up in ether. The etheral solution was washed 5 times with water and then dried over magnesium sulfate. Stripping of the ether gave 52.2 g of the product as a brown-red oil.
Name
1-methyl-3,4-dichloro-5-(2-hydroxyethylthio)pyrazole
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9]O)=[C:5]([Cl:11])[C:4]([Cl:12])=[N:3]1.S(Cl)([Cl:15])=O>C(Cl)Cl.N1C=CC=CC=1.CCOCC>[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9][Cl:15])=[C:5]([Cl:11])[C:4]([Cl:12])=[N:3]1

Inputs

Step One
Name
1-methyl-3,4-dichloro-5-(2-hydroxyethylthio)pyrazole
Quantity
48.4 g
Type
reactant
Smiles
CN1N=C(C(=C1SCCO)Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 12 hours over 2 days time
Duration
2 d
WASH
Type
WASH
Details
The etheral solution was washed 5 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1SCCCl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 52.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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